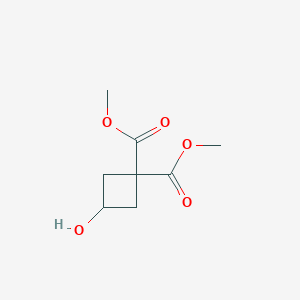

1,1-DIMETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE

Description

Properties

IUPAC Name |

dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-12-6(10)8(7(11)13-2)3-5(9)4-8/h5,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSZDSCVVVYFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism and Substrate Selection

The foundational approach to synthesizing 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate involves the nucleophilic ring-closing reaction between dimethyl malonate and 2-acyl-1,3-dibromopropanol derivatives. This method, adapted from CN114163323A, leverages the malonate’s enolate to attack electrophilic carbons in the dihalide, forming the cyclobutane ring. The hydroxyl group at the 3-position originates from the 2-acyl-1,3-dibromopropanol substrate, which retains its hydroxyl moiety post-cyclization.

Dimethyl malonate’s higher reactivity compared to diisopropyl malonate (as used in the patent) necessitates milder bases, such as potassium carbonate, to prevent premature saponification. The reaction proceeds in polar aprotic solvents (e.g., DMSO, NMP) at 110–120°C for 16–24 hours, achieving cyclization yields of 78.4–90.7%.

Optimization of Reaction Parameters

Critical parameters include:

-

Solvent polarity : DMSO and NMP enhance enolate stability and reaction rates.

-

Base selection : Potassium carbonate minimizes ester hydrolysis, whereas stronger bases (e.g., KOtBu) risk saponification.

-

Catalytic additives : Sodium iodide (0.05–0.1 equiv) facilitates halide displacement, while tetrabutylammonium bromide (0.05–0.1 equiv) acts as a phase-transfer catalyst.

Table 1. Comparative Yields Under Varied Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMSO | K2CO3 | 120 | 24 | 78.4 |

| NMP | KOtBu | 120 | 18 | 90.7 |

| DMF | K2CO3 | 110 | 20 | 85.1 |

Alternative Synthesis via Alcoholate-Mediated Cyclization

Adaptation of Cyclopropane Synthesis Techniques

US5869737A describes cyclopropane-1,1-dicarboxylate synthesis via alcoholate-induced cyclization of malonates with 1,2-dihaloethanes. Analogously, substituting 1,3-dibromo-2-hydroxypropane for 1,2-dichloroethane enables cyclobutane formation. This method employs sodium methoxide in methanol, where the alcoholate deprotonates dimethyl malonate, initiating nucleophilic attack on the dihalide.

Key advantages include:

However, competing elimination reactions necessitate precise stoichiometry and low-temperature conditions (0–10°C) to suppress byproducts.

Challenges in Cyclobutane vs. Cyclopropane Formation

Cyclobutane’s larger ring strain (110 kJ/mol vs. 27 kJ/mol for cyclopropane) imposes stricter geometric constraints, often requiring elevated temperatures or high-pressure reactors. The hydroxyl group in 1,3-dibromo-2-hydroxypropane further complicates steric alignment, necessitating bulky bases (e.g., DBU) to stabilize transition states.

Post-Synthetic Esterification of Cyclobutane Dicarboxylic Acids

Hydrolysis and Re-Esterification Strategy

CN114163323A isolates 3-hydroxycyclobutane-1,1-dicarboxylic acid sodium salt post-hydrolysis. Treating this intermediate with methyl iodide in DMF at 60°C introduces methyl esters, yielding the target compound. This two-step approach achieves 82–88% overall yield but requires additional purification steps.

Reaction Scheme :

Direct Esterification Using Acid Catalysis

Alternative protocols employ sulfuric acid-catalyzed esterification of the dicarboxylic acid with methanol. However, prolonged reflux (12–18 hours) and excess methanol (10:1 ratio) are needed, risking hydroxyl group dehydration.

Comparative Analysis of Methodologies

Table 2. Efficiency and Practicality of Synthesis Routes

| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Malonate-Dihalide | 78–91 | 16–24 | High | Moderate |

| Alcoholate Cyclization | 85–90 | 5–10 | Moderate | High |

| Re-Esterification | 82–88 | 24–30 | Low | Low |

The malonate-dihalide method offers superior scalability, whereas alcoholate-mediated cyclization excels in speed. Post-synthetic esterification, though flexible, incurs higher costs and lower throughput.

Chemical Reactions Analysis

Types of Reactions

1,1-DIMETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 3-oxocyclobutane-1,1-dicarboxylate.

Reduction: 3-hydroxycyclobutane-1,1-dimethanol.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-DIMETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1-DIMETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound can act as a ligand, binding to metal ions and other substrates, thereby affecting their chemical behavior .

Comparison with Similar Compounds

Diethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate

- Molecular Formula : C₁₀H₁₆O₅

- Molecular Weight : 216.23 g/mol

- Key Properties : Boiling point = 120–122°C (3 Torr), density = 1.1108 g/cm³ at 25°C, refractive index = 1.497 .

- Applications : Widely used in industrial and agrochemical sectors, with market segmentation based on purity levels (95–98%). Higher-purity grades (>97%) are prioritized for pharmaceutical R&D .

- Comparison : The ethyl ester variant exhibits lower volatility and higher thermal stability compared to the methyl counterpart, making it more suitable for high-temperature processes. However, the methyl ester’s smaller size may enhance reactivity in sterically constrained environments.

Substituent Modifications on the Cyclobutane Ring

Diethyl 3,3-Dimethylcyclobutane-1,1-Dicarboxylate

- Molecular Formula : C₁₂H₂₀O₄

- Molecular Weight : 228.28 g/mol

- Key Features : Contains two methyl groups at the 3-position of the cyclobutane ring, eliminating the hydroxyl group .

- Comparison: The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity, directing its use toward non-polar solvents and hydrophobic applications.

Diethyl 1,1-Cyclobutanedicarboxylate

- Molecular Formula : C₁₀H₁₆O₄

- Molecular Weight : 200.23 g/mol

- Key Features: No substituents on the cyclobutane ring .

- Comparison : The lack of functional groups simplifies its structure, making it a versatile intermediate for cyclobutane ring-opening reactions. However, its reduced reactivity toward electrophilic substitution limits its utility in complex syntheses requiring regioselectivity.

Functional Group Replacements

Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate

- Molecular Formula : C₁₄H₂₄O₆

- Molecular Weight : 288.34 g/mol

- Key Features : Methoxy groups replace the hydroxyl group, and ester groups are bulkier (isopropyl) .

- Comparison : Methoxy groups enhance electron density on the ring, stabilizing carbocation intermediates in acid-catalyzed reactions. The isopropyl esters increase steric bulk, reducing solubility in polar solvents but improving stability in hydrophobic matrices.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Ester Groups | Ring Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 1,1-Dimethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate | Methyl | 3-Hydroxy | C₁₀H₁₄O₅ | 214.22 | Pharmaceuticals, specialty chems |

| Diethyl 3-Hydroxycyclobutane-1,1-Dicarboxylate | Ethyl | 3-Hydroxy | C₁₀H₁₆O₅ | 216.23 | Agrochemicals, industrial |

| Diethyl 3,3-Dimethylcyclobutane-1,1-Dicarboxylate | Ethyl | 3,3-Dimethyl | C₁₂H₂₀O₄ | 228.28 | Polymer additives, intermediates |

| Diethyl 1,1-Cyclobutanedicarboxylate | Ethyl | None | C₁₀H₁₆O₄ | 200.23 | General organic synthesis |

| Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate | Isopropyl | 3,3-Dimethoxy | C₁₄H₂₄O₆ | 288.34 | High-stability intermediates |

Research Findings and Mechanistic Insights

- Reactivity: Hydroxylated derivatives (e.g., 1,1-dimethyl and diethyl 3-hydroxy variants) participate in nucleophilic reactions at the hydroxyl site, enabling functionalization for drug candidates. In contrast, non-hydroxylated analogs like diethyl 1,1-cyclobutanedicarboxylate are more inert, serving as passive intermediates .

- Thermal Stability : Ethyl esters exhibit higher boiling points than methyl esters, as seen in diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (120–122°C at 3 Torr), which aligns with industrial demands for heat-tolerant compounds .

- Market Trends : High-purity (>97%) diethyl 3-hydroxycyclobutane-1,1-dicarboxylate dominates pharmaceutical R&D due to stringent quality requirements, while lower-purity grades are cost-effective for bulk agrochemical production .

Biological Activity

1,1-Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C8H12O5. This compound is notable for its structural features, including two ester groups and a hydroxyl group. It is synthesized from 1,1-dimethyl 3-oxocyclobutane-1,1-dicarboxylate through reduction reactions. The biological activity of this compound is of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

The biological activity of this compound can be attributed to its interactions with various biological targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Study on Related Compounds

A study investigated the antiproliferative effects of platinum(II) complexes that included dicarboxylate ligands similar to this compound. The findings indicated:

- In Vitro Cytotoxicity : The complexes showed IC50 values ranging from 3.2 µM to higher concentrations depending on the cell line tested. This suggests that modifications in the dicarboxylate structure can significantly influence biological activity .

Comparison with Other Compounds

| Compound Name | Structure | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Platinum Complex A | Dicarboxylate derivative | 3.2 | A549 |

| Platinum Complex B | Dicarboxylate derivative | 20.4 | T47D |

| This compound | C8H12O5 | N/A | N/A |

Synthesis Methods

The synthesis of this compound typically involves the reduction of its precursor:

Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions are optimized to ensure high yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C8H12O5 |

| Molecular Weight | 172.18 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1,1-dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via cyclization reactions using malonate esters. A classic approach involves condensing trimethylene dibromide with dimethyl malonate in the presence of sodium methoxide (as opposed to sodium ethoxide for diethyl analogs) to form the cyclobutane ring . For the 3-hydroxy derivative, post-synthetic oxidation or hydroxylation steps (e.g., epoxidation followed by hydrolysis) may be required. Key conditions include anhydrous solvents (e.g., THF or ethanol), controlled temperature (60–80°C), and inert atmospheres to prevent ester hydrolysis.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the cyclobutane ring structure, ester groups, and hydroxyl proton environment. For example, the hydroxyl proton typically appears as a broad singlet (~δ 2.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98% recommended for research use) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency Measures : Install eyewash stations and emergency showers. Avoid skin contact; wash immediately with soap and water if exposed .

- Waste Disposal : Follow institutional guidelines for ester-containing organic waste.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the reaction mechanisms involving this compound?

- Methodological Answer : DFT can model transition states and intermediates in cyclobutane ring formation. For example, computational studies of malonate ester cyclization reveal strain energy (~110 kJ/mol for cyclobutane) and orbital interactions driving ring closure. Software like Gaussian or ORCA can optimize geometries using B3LYP/6-31G(d) basis sets . Validate computational results with experimental kinetic data (e.g., Arrhenius plots).

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., diethyl 3-hydroxycyclobutane-1,1-dicarboxylate ).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or conformation. For cyclobutane derivatives, the puckered ring geometry may cause unexpected splitting in NMR .

- Variable Temperature NMR : Probe dynamic effects (e.g., ring-flipping) by acquiring spectra at different temperatures.

Q. What is the impact of substituent modifications (e.g., methyl vs. ethyl esters) on the compound’s stability and reactivity?

- Methodological Answer :

- Steric Effects : Methyl esters (smaller alkyl groups) increase ring strain, potentially accelerating hydrolysis.

- Electronic Effects : Electron-withdrawing groups (e.g., hydroxyl at C3) enhance electrophilicity at the ester carbonyl.

- Comparative Studies : Synthesize analogs (e.g., diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate ) and compare stability via accelerated degradation tests (40°C, 75% RH).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.